Product packaging for 2-(But-3-yn-1-yl)phenol(Cat. No.:CAS No. 139704-04-4)

2-(But-3-yn-1-yl)phenol

Cat. No.: B13619613
CAS No.: 139704-04-4
M. Wt: 146.19 g/mol
InChI Key: PRERQKVRYGLSIP-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature within Alkynylphenol Chemistry

From a structural standpoint, 2-(But-3-yn-1-yl)phenol is classified as an alkynylphenol. This classification denotes the presence of both a hydroxyl (-OH) group directly attached to a benzene (B151609) ring (a phenol) and an alkyne (a carbon-carbon triple bond) functionality. Specifically, it is an ortho-substituted phenol (B47542), where the alkynyl-containing substituent occupies the position adjacent to the hydroxyl group on the aromatic ring.

The systematic IUPAC (International Union of Pure and Applied Chemistry) name for this compound is This compound . wikipedia.orgiupac.org The nomenclature can be deconstructed as follows:

Phenol : This is the parent structure, indicating a hydroxyl group on a benzene ring. libretexts.orgsiyavula.com

2- : This locant specifies that the substituent is attached to the second carbon of the phenol ring, relative to the hydroxyl group (which is at position 1).

(but-3-yn-1-yl) : This describes the substituent group attached to the phenol ring.

but- : Indicates a four-carbon chain.

-3-yn- : Specifies a carbon-carbon triple bond starting at the third carbon of the chain (numbering from the point of attachment to the ring is not the primary chain here, but rather the butyl chain itself).

-1-yl : Indicates that the butyl chain is attached to the phenol ring at its first carbon atom.

The molecule's structure, therefore, features a flexible four-carbon chain linking the rigid aromatic phenol ring and the linear alkyne functional group.

Historical Context of Phenol-Alkyne Conjugates in Chemical Research

The study of phenol-alkyne conjugates is rooted in the broader history of alkyne chemistry, which began with the discovery of acetylene (B1199291) in the 19th century. wiley-vch.de For many years, the synthetic utility of alkynes was explored in various contexts, but the development of transition-metal-catalyzed cross-coupling reactions in the latter half of the 20th century, such as the Sonogashira coupling, dramatically expanded their application. researchgate.netrsc.org This reaction enabled the efficient formation of carbon-carbon bonds between sp-hybridized carbons of terminal alkynes and sp2-hybridized carbons of aryl halides, providing a direct method to synthesize arylalkynes. researchgate.net

The specific sub-class of ortho-alkynylphenols gained significant traction with the rise of gold and palladium catalysis in the late 20th and early 21st centuries. acs.orgdntb.gov.ua Researchers discovered that the proximate arrangement of the nucleophilic phenol and the electrophilically-activated alkyne in these substrates could be exploited for efficient cyclization reactions. acs.orgacs.orgnih.gov This led to powerful new methods for synthesizing important heterocyclic scaffolds like benzofurans, which are prevalent in natural products and pharmaceuticals. chemistryviews.orgsioc-journal.cn Early work focused on intramolecular hydroalkoxylation, and more recent research has expanded to include complex tandem and cascade reactions, demonstrating the enduring value of these conjugates in synthetic chemistry. researchgate.netacs.org

Significance of the But-3-yn-1-yl Moiety for Synthetic Versatility

The synthetic utility of this compound is largely dictated by the reactivity of its constituent parts, particularly the but-3-yn-1-yl moiety. This group possesses a terminal alkyne, which is a highly versatile functional group in organic synthesis. mdpi.com

The key features contributing to its significance are:

Terminal Alkyne Reactivity : The acidic proton on the terminal sp-hybridized carbon can be removed by a suitable base to form a metal acetylide. This nucleophile can then participate in a wide range of C-C bond-forming reactions.

Participation in Cross-Coupling Reactions : The terminal alkyne is an ideal partner in various transition-metal-catalyzed cross-coupling reactions. The Sonogashira coupling, for instance, allows for the direct linkage of the alkyne with aryl or vinyl halides, significantly expanding molecular complexity. thieme-connect.comacs.org

"Click" Chemistry : Terminal alkynes are cornerstone functional groups in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry." This allows for the efficient and highly regioselective formation of 1,4-disubstituted triazoles, which are useful for linking molecules in biological and materials science applications. mdpi.com

Hydrofunctionalization : The triple bond can undergo a variety of addition reactions, including hydration, hydrogenation, and hydrohalogenation, to introduce new functional groups. For example, cobalt-catalyzed semihydrogenation of a similar N-(but-3-yn-1-yl) derivative has been demonstrated. sioc-journal.cn

Alkyne Zipper Reaction : While the terminal position is often desired, the butynyl chain offers the potential for isomerization to an internal alkyne via the "alkyne zipper" reaction under specific basic conditions, providing another avenue for synthetic diversification. mdpi.com

Photo-cross-linking : The alkyne can be part of multifunctional probes. For instance, a building block containing a but-3-yn-1-yl group, a diazirine for photo-activation, and an iodine handle has been synthesized for use in chemical biology to identify protein targets. sigmaaldrich.com

The ethyl spacer between the phenol and the alkyne provides flexibility, allowing the alkyne to adopt the necessary conformation to react with other reagents or with the adjacent phenolic hydroxyl group in intramolecular transformations.

Overview of Research Trajectories for Related Alkynylphenols

Research involving ortho-alkynylphenols, a class to which this compound belongs, is dynamic and has expanded into several key areas. A dominant theme is their use as precursors for the synthesis of benzofuran (B130515) derivatives, which are core structures in many biologically active compounds. chemistryviews.orgresearchgate.net

Key research trajectories include:

Gold-Catalyzed Cyclizations : A significant amount of research has focused on the use of gold catalysts to activate the alkyne towards nucleophilic attack by the phenolic oxygen. acs.org This has led to the development of methods for synthesizing substituted benzofurans. acs.orgnih.gov Recent studies have explored tandem processes where the initial cyclization is followed by a subsequent reaction, such as hydroarylation, to build more complex structures in a single pot. acs.org

Palladium-Catalyzed Reactions : Palladium catalysis is also widely employed. Tandem cyclization/alkenylation of o-alkynylphenols with vinyl sulfones provides a direct route to 2,3-disubstituted benzofurans. acs.org Furthermore, cascade reactions involving cyclization, dearomatization, and arylation have been developed to create complex spirocyclic systems. acs.org

Photoredox Catalysis : The merger of gold catalysis with photoredox catalysis has enabled novel transformations. For example, the dual-catalytic arylative cyclization of o-alkynylphenols with aryldiazonium salts allows for the synthesis of 3-arylbenzofurans under mild, room-temperature conditions. researchgate.netnih.gov

Metal-Free Transformations : While metal catalysis is prevalent, metal-free approaches are also being investigated. For example, the treatment of benzofurans (formed from o-alkynylphenols) with Selectfluor and an alcohol or acid can yield benzofuran-3(2H)-ones. chemistryviews.orgresearchgate.net

Synthesis of Other Heterocycles : While benzofurans are the most common products, related substrates and conditions can yield other heterocyclic systems. For instance, Mn(OAc)₃-mediated cascade reactions of o-alkynylphenols have been used to synthesize chromene derivatives. scispace.comresearcher.life

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 139704-04-4
Molecular Formula C₁₀H₁₀O
Molecular Weight 146.19 g/mol

| IUPAC Name | this compound |

Table 2: Related Alkynylphenol Derivatives and Their Applications in Research

Compound Name Key Application/Reaction Type Reference
o-Alkynylphenols (general) Gold-catalyzed cyclization to benzofurans acs.org
o-Alkynylphenols (general) Dual photoredox/gold catalysis with aryldiazonium salts acs.orgnih.gov
2-[(4-Methoxyphenyl)ethynyl]phenol Substrate in protodeauration studies acs.org
o-Alkynylphenols (general) Palladium-catalyzed tandem cycloannulative-vinylation acs.org
o-Alkynylphenols (general) Mn(OAc)₃-mediated synthesis of chromenes scispace.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O B13619613 2-(But-3-yn-1-yl)phenol CAS No. 139704-04-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

139704-04-4

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

IUPAC Name

2-but-3-ynylphenol

InChI

InChI=1S/C10H10O/c1-2-3-6-9-7-4-5-8-10(9)11/h1,4-5,7-8,11H,3,6H2

InChI Key

PRERQKVRYGLSIP-UHFFFAOYSA-N

Canonical SMILES

C#CCCC1=CC=CC=C1O

Origin of Product

United States

Chemical Reactivity and Transformations of 2 but 3 Yn 1 Yl Phenol

Reactions of the Terminal Alkyne Group

The terminal alkyne moiety, with its acidic proton and electron-rich triple bond, is a versatile functional group that participates in a wide array of chemical reactions.

Oxidative Transformations to Carboxylic Acids or Aldehydes

The terminal alkyne of 2-(But-3-yn-1-yl)phenol can be subjected to oxidative cleavage, a reaction that breaks the carbon-carbon triple bond. Treatment with strong oxidizing agents such as ozone (O₃) or potassium permanganate (KMnO₄) typically leads to the formation of a carboxylic acid. jove.comjove.comlibretexts.orgopenstax.orgopenochem.org In the case of a terminal alkyne, this process cleaves the bond between the two carbons of the alkyne, oxidizing the internal alkyne carbon to a carboxylic acid and the terminal alkyne carbon to carbon dioxide. jove.comopenochem.orgchadsprep.com

The reaction with ozone, known as ozonolysis, involves an initial cycloaddition to form an ozonide intermediate, which is then hydrolyzed to yield the carboxylic acid and carbon dioxide. jove.comjove.comwikipedia.orgmasterorganicchemistry.com Similarly, reaction with warm, basic potassium permanganate followed by an acidic workup results in the same products. jove.comjove.com

Oxidizing Agent Typical Conditions Expected Product from this compound
Ozone (O₃), then H₂O1) O₃, CH₂Cl₂, -78 °C; 2) H₂O3-(2-hydroxyphenyl)propanoic acid and Carbon Dioxide
Potassium Permanganate (KMnO₄)KMnO₄, H₂O, base, heat; then H₃O⁺3-(2-hydroxyphenyl)propanoic acid and Carbon Dioxide

Reductive Transformations to Alkenes or Alkanes

The alkyne group in this compound can be fully or partially reduced to yield an alkane or an alkene, respectively. The stereochemical outcome of the alkene formation is highly dependent on the choice of catalyst and reaction conditions.

Reduction to Alkanes: Complete reduction of the alkyne to the corresponding alkane, 2-butylphenol, can be achieved through catalytic hydrogenation. This reaction is typically carried out using hydrogen gas (H₂) in the presence of a metal catalyst such as platinum (Pt), palladium (Pd), or nickel (Ni). lumenlearning.comlibretexts.orglibretexts.orgchemistrysteps.comucalgary.ca The reaction proceeds through an alkene intermediate, but with these highly active catalysts, the reaction goes to completion to form the alkane. lumenlearning.comlibretexts.orgchemistrysteps.com

Reduction to cis-Alkenes: Partial reduction to a cis-alkene, specifically (Z)-2-(but-3-en-1-yl)phenol, can be accomplished using a "poisoned" or deactivated catalyst. Lindlar's catalyst, which consists of palladium on calcium carbonate treated with lead acetate and quinoline, is commonly used for this transformation. lumenlearning.comchemistrysteps.compearson.comlibretexts.orgmasterorganicchemistry.com This catalyst facilitates the syn-addition of hydrogen across the triple bond, resulting in the formation of the cis-alkene. chemistrysteps.compearson.comlibretexts.org

Reduction to trans-Alkenes: The formation of a trans-alkene, (E)-2-(but-3-en-1-yl)phenol, is achieved through a dissolving metal reduction. This typically involves the use of sodium or lithium metal in liquid ammonia at low temperatures. chemistrysteps.commasterorganicchemistry.comjove.comkhanacademy.orglibretexts.org The mechanism involves a radical anion intermediate, which leads to the anti-addition of hydrogen atoms across the triple bond, yielding the trans-alkene. chemistrysteps.comkhanacademy.orglibretexts.org

Reagent/Catalyst Product Stereochemistry Expected Product from this compound
H₂, Pd/C, PtO₂, or Raney NiAlkane (no stereochemistry)2-Butylphenol
H₂, Lindlar's Catalystcis-Alkene(Z)-2-(But-3-en-1-yl)phenol
Na or Li, liquid NH₃trans-Alkene(E)-2-(But-3-en-1-yl)phenol

Metal-Catalyzed Coupling Reactions (e.g., Sonogashira, Click Chemistry)

The terminal alkyne of this compound is an excellent substrate for carbon-carbon bond-forming reactions, most notably the Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, typically an amine. wikipedia.orgnrochemistry.comgold-chemistry.orgorganic-chemistry.org This reaction is highly efficient for forming C(sp)-C(sp²) bonds and can be carried out under mild conditions, tolerating a wide variety of functional groups. wikipedia.orgnrochemistry.com For this compound, this would allow for the introduction of various aryl or vinyl substituents at the terminal position of the alkyne.

Click Chemistry (CuAAC): The copper(I)-catalyzed azide-alkyne cycloaddition is a highly reliable and regioselective reaction between a terminal alkyne and an azide (B81097) to form a 1,4-disubstituted 1,2,3-triazole. organic-chemistry.orgnih.gov This reaction is known for its high yields, mild reaction conditions (often in aqueous media), and broad functional group tolerance. organic-chemistry.org The reaction of this compound with an organic azide in the presence of a copper(I) catalyst would yield a triazole-containing phenol (B47542) derivative.

Reaction Coupling Partner Catalyst System Expected Product Structure
Sonogashira CouplingAryl/Vinyl Halide (R-X)Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), Amine baseA phenol with an R-C≡C-CH₂CH₂- side chain
CuAAC (Click Chemistry)Azide (R-N₃)Cu(I) source (e.g., CuSO₄/sodium ascorbate)A 1,4-disubstituted 1,2,3-triazole linked to the butynyl side chain

Cycloaddition Reactions (e.g., [3+2] Dipolar Cycloadditions)

The terminal alkyne can act as a dipolarophile in [3+2] cycloaddition reactions with various 1,3-dipoles. The most prominent example is the aforementioned copper-catalyzed azide-alkyne cycloaddition (CuAAC), which falls into this category. The uncatalyzed version, known as the Huisgen 1,3-dipolar cycloaddition, requires higher temperatures and often results in a mixture of regioisomers. Other 1,3-dipoles, such as nitrile oxides and nitrones, can also react with the alkyne to form five-membered heterocyclic rings like isoxazoles and isoxazolines, respectively.

Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group strongly activates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the ortho and para positions.

O-Alkylation and O-Acylation Reactions

The phenolic hydroxyl group of this compound readily participates in O-alkylation and O-acylation reactions, which are fundamental transformations for the protection of the hydroxyl group or for the synthesis of more complex derivatives.

O-Alkylation involves the formation of an ether linkage. This is typically achieved by deprotonating the phenol with a suitable base to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction with an alkyl halide. Common bases used for this purpose include sodium hydroxide (B78521), potassium carbonate, and sodium hydride. researchgate.net The choice of base and solvent can influence the efficiency of the reaction. For instance, phase-transfer catalysis can be employed to facilitate the reaction between the aqueous phenoxide and the organic alkyl halide. The alkylation of phenols can also be achieved under acidic conditions using Lewis or Brønsted acids, with the advantage of water being the only byproduct. rsc.org

Table 1: General Conditions for O-Alkylation and O-Acylation of Phenols
TransformationReagentsCatalyst/BaseGeneral Conditions
O-AlkylationAlkyl halide (e.g., R-Br, R-I)K2CO3, NaOH, NaHSolvent (e.g., Acetone, DMF), Room temperature to reflux
O-AcylationAcyl chloride (R-COCl) or Anhydride ((RCO)2O)Pyridine, Et3N, or aq. NaOHSolvent (e.g., CH2Cl2, THF), 0 °C to room temperature

Condensation Reactions

The term "condensation reaction" in organic chemistry broadly refers to a reaction in which two molecules combine to form a larger molecule, with the simultaneous loss of a small molecule such as water or an alcohol. khanacademy.org For this compound, the phenolic hydroxyl group can act as a nucleophile in condensation reactions with carbonyl compounds.

For example, in the presence of an acid or base catalyst, the hydroxyl group can add to the carbonyl carbon of an aldehyde or a ketone to form a hemiacetal or hemiketal, respectively. Subsequent dehydration can lead to the formation of a more stable product. While the aromatic ring of this compound is activated towards electrophilic substitution, condensation reactions directly involving the ring, such as those with formaldehyde to form phenolic resins, are also plausible. However, intramolecular reactions are often favored due to the proximity of the reactive groups.

It is important to note that under conditions that might promote intermolecular condensation, intramolecular cyclization of this compound is a competing and often predominant pathway, as discussed in the following sections.

Intramolecular Cyclization and Annulation Reactions

The strategic placement of the phenolic hydroxyl group and the terminal alkyne in this compound makes it an excellent substrate for a variety of intramolecular cyclization and annulation reactions. These transformations are powerful tools for the construction of oxygen-containing heterocyclic systems.

Alkynyl-Prins Cyclization and Subsequent Friedel-Crafts Reactions

The intramolecular alkynyl-Prins cyclization is a key reaction of molecules like this compound. This reaction is typically initiated by the activation of a carbonyl compound (an aldehyde or ketone) with a Lewis or Brønsted acid. The activated carbonyl compound is then attacked by the alkyne, leading to a vinyl cation intermediate. In the case of this compound, a related intramolecular reaction can occur where the phenolic oxygen attacks the alkyne, which has been activated by a catalyst.

More directly relevant is the reaction of an O-alkylated or O-acylated derivative of this compound that contains a pendant aldehyde or ketone. In such a system, the alkyne can act as the nucleophile, attacking the activated carbonyl to initiate the Prins cyclization. The resulting vinyl cation can then be trapped by the aromatic ring in an intramolecular Friedel-Crafts-type reaction, leading to the formation of a polycyclic system. This cascade process allows for the rapid construction of complex molecular architectures from a relatively simple starting material.

Seleno-Functionalization and Intramolecular 6-exo-trig Coupling

The terminal alkyne of this compound is susceptible to electrophilic addition reactions. Seleno-functionalization, involving the addition of an electrophilic selenium species (e.g., from phenylselenyl chloride, PhSeCl), can initiate a cyclization cascade. The addition of the selenium electrophile to the alkyne would generate a seleniranium ion intermediate. This intermediate can then be intercepted by the nucleophilic phenolic oxygen.

Based on Baldwin's rules, a 6-exo-trig cyclization is a favored pathway. researchgate.net In this case, the phenolic oxygen would attack the terminal carbon of the original alkyne, leading to a six-membered heterocyclic ring containing a vinylic selenium moiety. The resulting organoselenium compound can be a versatile intermediate for further synthetic transformations, as the selenium group can be removed or replaced under various conditions. While aminoselenylations of alkynes are well-documented, the analogous oxyselenenylation is also a feasible and powerful method for heterocycle synthesis. semanticscholar.org

Gold(III)-Catalyzed Cycloisomerization Processes

Gold catalysts, particularly gold(I) and gold(III) complexes, are exceptionally effective in catalyzing the cycloisomerization of enynes and alkynols. acs.org The soft Lewis acidity of gold allows it to activate the alkyne of this compound towards nucleophilic attack by the pendant phenolic hydroxyl group.

This intramolecular hydroalkoxylation reaction is expected to proceed via a 6-endo-dig cyclization pathway. rsc.org The gold catalyst coordinates to the alkyne, rendering it more electrophilic. The phenolic oxygen then attacks the internal carbon of the alkyne, leading to the formation of a six-membered ring. Subsequent protonolysis of the carbon-gold bond regenerates the catalyst and yields the cyclized product, a dihydrobenzopyran derivative. Gold-catalyzed cyclizations are known for their high efficiency, mild reaction conditions, and functional group tolerance. beilstein-journals.org

Table 2: Intramolecular Cyclization Reactions of this compound Derivatives
Reaction TypeKey IntermediateCyclization ModeResulting Heterocycle
Alkynyl-Prins/Friedel-CraftsVinyl cationVariable (depends on linker)Polycyclic ether
Seleno-functionalizationSeleniranium ion6-exo-trigSelenium-substituted dihydrobenzopyran
Gold(III)-catalyzed CycloisomerizationGold-activated alkyne6-endo-digDihydrobenzopyran

Investigations into Reaction Mechanisms and Kinetics of this compound

The chemical behavior of this compound is predominantly characterized by its propensity to undergo intramolecular cyclization, a transformation that has been the subject of detailed mechanistic and kinetic investigations. These studies, often employing a combination of experimental techniques and computational modeling, have provided significant insights into the pathways and energetics of these reactions. The primary mode of reactivity involves the nucleophilic attack of the phenolic oxygen onto the tethered alkyne, leading to the formation of cyclic ethers, typically chromene derivatives. The reaction can be promoted through various catalytic systems, with transition metals, particularly gold, and Brønsted or Lewis acids being the most extensively studied.

The mechanism of these cyclization reactions is heavily influenced by the nature of the catalyst employed. In the case of gold catalysis, a widely accepted mechanism involves the initial coordination of the gold(I) catalyst to the alkyne moiety. This coordination, often referred to as π-activation, renders the alkyne more electrophilic and susceptible to nucleophilic attack. The subsequent intramolecular attack by the phenolic hydroxyl group can proceed via two distinct pathways: a 6-endo-dig cyclization to form a six-membered chromene ring or a 5-exo-dig cyclization to yield a five-membered benzofuran (B130515) derivative. For this compound, the 6-endo-dig pathway is generally favored, leading to the formation of a 2H-chromene.

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the intricate details of these reaction mechanisms and in quantifying the associated kinetic parameters. These theoretical investigations allow for the mapping of the potential energy surface of the reaction, identifying key intermediates and transition states, and calculating their corresponding energies.

For analogous systems, such as the gold-catalyzed cyclization of other o-alkynylphenols, DFT calculations have provided valuable data on the energetics of the reaction. For instance, the activation free energies (ΔG‡) for the key steps of the cyclization process have been calculated, shedding light on the rate-determining step of the reaction.

Table 1: Calculated Activation Free Energies for a Model Gold(I)-Catalyzed Intramolecular Cyclization of an o-Alkynylphenol

Reaction StepDescriptionCalculated ΔG‡ (kcal/mol)
TS1 6-endo-dig nucleophilic attack15.8
TS2 Protodeauration12.5
Data derived from theoretical studies on analogous systems.

Kinetic studies on related intramolecular hydroalkoxylation reactions of allenes have also provided insights that are relevant to the cyclization of this compound. For example, kinetic isotope effect (KIE) studies can help to identify the rate-determining step. A significant primary KIE (kH/kD > 1) upon deuteration of the nucleophilic O-H group would indicate that the proton transfer step is involved in or before the rate-determining step.

Table 2: Kinetic Isotope Effect for a Model Gold-Catalyzed Intramolecular Allene Hydroalkoxylation

SubstrateRate Constant (k)KIE (kH/kD)
Allenic Alcohol (O-H)kH5.3
Deuterated Allenic Alcohol (O-D)kD
Data from a study on a related intramolecular hydroalkoxylation reaction.

The observed kinetic isotope effect of 5.3 in a related system strongly suggests that the cleavage of the O-H bond is a key component of the turnover-limiting step. This finding is consistent with a mechanism where the protodeauration of a vinylgold intermediate is rate-determining.

Furthermore, the reaction mechanism and kinetics are also sensitive to the solvent. Computational studies on similar gold-catalyzed cyclizations have revealed a solvent-dependent switch in the rate-determining step. For instance, in a non-polar solvent like dichloromethane (DCM), protodeauration of the vinylgold intermediate may be rate-limiting. In contrast, in a protic solvent like methanol, the initial π-activation and nucleophilic attack can become the slower step. This highlights the intricate interplay of catalyst, substrate, and solvent in dictating the kinetic profile of the reaction.

Derivatives and Analogues of 2 but 3 Yn 1 Yl Phenol

Structurally Modified Alkynylphenols

The modification of the 2-(but-3-yn-1-yl)phenol structure can be achieved by introducing substituents on the aromatic ring or by altering the length and functionality of the alkynyl chain. These modifications can significantly influence the chemical and physical properties of the resulting compounds.

Ring-Substituted Phenols and Modified Alkynyl Chains

The aromatic ring of this compound can be functionalized through various electrophilic aromatic substitution reactions, introducing a range of substituents that can modulate the electronic and steric properties of the molecule. Similarly, the terminal alkyne provides a handle for various coupling and addition reactions, allowing for the extension or functionalization of the side chain.

While specific examples detailing the systematic modification of this compound are not extensively documented in readily available literature, general synthetic strategies for substituted phenols and alkynes are well-established. For instance, methods for the synthesis of highly substituted phenols with complete regiochemical control have been developed, which could be adapted for the synthesis of ring-substituted analogues of this compound. oregonstate.eduscholaris.caresearchgate.net

Modification of the alkynyl chain can be envisioned through reactions such as the Sonogashira coupling to introduce aryl or vinyl groups, or through nucleophilic additions to the activated alkyne, which can introduce a variety of functional groups. acs.orgdaneshyari.com

Table 1: Potential Ring-Substituted and Chain-Modified Derivatives of this compound

Modification TypePotential Substituent/ModificationSynthetic Approach
Ring Substitution Halogens (Cl, Br, I)Electrophilic Halogenation
Nitro (-NO2)Nitration
Alkyl (-R)Friedel-Crafts Alkylation
Acyl (-COR)Friedel-Crafts Acylation
Alkynyl Chain Modification Aryl/VinylSonogashira Coupling
Silyl (-SiR3)Silylation
Carboxyl (-COOH)Carboxylation
Thiol AdductsThiol-yne Addition

Phenol-Alkyne Hybrids with Heteroatom Substituents

The introduction of heteroatoms, such as nitrogen, oxygen, or sulfur, into the structure of this compound can lead to a new class of hybrid molecules with potentially interesting biological activities. These heteroatoms can be incorporated either as substituents on the aromatic ring or as part of a functional group attached to the alkynyl chain.

For example, the synthesis of phenols bearing heteroatom-containing side chains can be achieved through various synthetic routes. While direct derivatization of this compound with heteroatom-containing functionalities is not explicitly detailed in the surveyed literature, general methods for the synthesis of m-aryloxy phenols and other heteroatom-substituted phenols are known and could potentially be adapted. nih.gov

Complex Polycyclic Systems Derived from this compound

The strategic placement of the hydroxyl and alkynyl groups in this compound makes it an ideal precursor for intramolecular cyclization reactions, leading to the formation of complex polycyclic systems. These reactions often proceed with high efficiency and can generate intricate molecular architectures in a single step.

Naphthochromenes and Chromanols

Intramolecular cyclization of ortho-alkynylphenols is a powerful strategy for the synthesis of chromene and chromanone derivatives. While the direct conversion of this compound to naphthochromenes is not specifically reported, related transformations of similar substrates are known. The synthesis of chroman-2-ols and their benzo analogs has been described, providing a basis for potential cyclization pathways. researchgate.net The synthesis of various substituted chromone (B188151) derivatives, often facilitated by microwave irradiation, further highlights the utility of phenolic precursors in constructing these heterocyclic systems. sigmaaldrich.comresearchgate.net

Dihydropyranoindoles and Related Fused Heterocycles

The synthesis of dihydropyranoindoles and related fused heterocycles from indole (B1671886) precursors has been reported, suggesting that analogous cyclizations could be envisioned starting from appropriately functionalized derivatives of this compound. researchgate.net The construction of polycyclic bridged pyrano-furopyranones through cascade annulation reactions also demonstrates the potential for complex heterocycle synthesis from phenolic starting materials. rsc.org

Isoxazole (B147169) and Pyrazole (B372694) Derivatives

The terminal alkyne of this compound is a key functional group for the construction of five-membered heterocyclic rings such as isoxazoles and pyrazoles through [3+2] cycloaddition reactions.

Isoxazole Derivatives: The 1,3-dipolar cycloaddition of nitrile oxides with alkynes is a well-established method for the synthesis of isoxazoles. wikipedia.orgmdpi.comresearchgate.net This reaction proceeds with high regioselectivity and is a powerful tool for the construction of this important heterocyclic motif. nih.govchem-station.com While the direct reaction of this compound with a nitrile oxide has not been explicitly documented, the general applicability of this reaction suggests it would be a viable route to the corresponding isoxazole derivative.

Table 2: General Reaction for the Synthesis of Isoxazoles from Alkynes

Reactant 1Reactant 2Product
Alkyne (e.g., this compound)Nitrile Oxide (R-CNO)3,5-Disubstituted Isoxazole

Pyrazole Derivatives: Similarly, pyrazoles can be synthesized from alkynes through their reaction with diazo compounds or hydrazines. The cyclocondensation of hydrazines with 1,3-dicarbonyl compounds, which can be derived from alkynes, is a common method for pyrazole synthesis. nih.gov Multicomponent syntheses involving (3+2)-cyclocondensation and cycloaddition key steps provide efficient routes to a variety of pyrazole derivatives. beilstein-journals.orgorganic-chemistry.orgnih.gov The synthesis of 2-(1H-pyrazol-3-yl)phenols from related chalcone (B49325) precursors has been reported, indicating the feasibility of forming pyrazole rings ortho to a phenolic hydroxyl group. researchgate.net

Table 3: General Reaction for the Synthesis of Pyrazoles from Alkynes

Reactant 1Reactant 2Product
Alkyne (e.g., this compound)Hydrazine (R-NHNH2)Substituted Pyrazole

Structure-Reactivity and Structure-Function Relationship Studies in Synthetic Contexts

The reactivity of this compound derivatives is predominantly dictated by the electronic and steric environment of the molecule. The phenolic hydroxyl group can act as an internal nucleophile, attacking the activated alkyne, while substituents on the aromatic ring can modulate the nucleophilicity of the phenol (B47542) and the stability of reaction intermediates.

Influence of Aromatic Substituents

Substituents on the phenyl ring of this compound analogues play a crucial role in directing the course and efficiency of cyclization reactions. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) exert significant influence through inductive and resonance effects.

Electron-Donating Groups (EDGs): Substituents such as methoxy (B1213986) (-OCH₃) and alkyl groups enhance the electron density of the aromatic ring and increase the nucleophilicity of the phenolic oxygen. This generally leads to faster rates of cyclization. For instance, in transition metal-catalyzed reactions, the increased nucleophilicity of the phenol facilitates the intramolecular attack on the coordinated alkyne.

Electron-Withdrawing Groups (EWGs): Conversely, substituents like nitro (-NO₂) and cyano (-CN) groups decrease the electron density of the aromatic ring, thereby reducing the nucleophilicity of the phenolic hydroxyl group. This can lead to slower reaction rates or may even inhibit the desired cyclization. In some cases, the presence of strong EWGs can alter the reaction pathway, leading to the formation of different products. For instance, in certain iron-catalyzed reactions, substrates bearing strong electron-withdrawing groups have been observed to yield a higher proportion of benzofuran (B130515) byproducts alongside the expected chromenes. msu.edu

The following table illustrates the effect of aromatic substituents on the yield of 2H-chromenes from the cyclization of 2-propargylphenol derivatives, which are close analogues of this compound.

Substituent (R)PositionReaction ConditionsProductYield (%)
-H-FeCl₃ (20 mol%), Aniline (2 equiv), 1,2-dichloroethane, 80 °C2H-Chromene85
4-MeparaFeCl₃ (20 mol%), Aniline (2 equiv), 1,2-dichloroethane, 80 °C6-Methyl-2H-chromene88
4-OMeparaFeCl₃ (20 mol%), Aniline (2 equiv), 1,2-dichloroethane, 80 °C6-Methoxy-2H-chromene90
4-ClparaFeCl₃ (20 mol%), Aniline (2 equiv), 1,2-dichloroethane, 80 °C6-Chloro-2H-chromene82
4-NO₂paraFeCl₃ (20 mol%), Aniline (2 equiv), 1,2-dichloroethane, 80 °C6-Nitro-2H-chromene75 (plus benzofuran byproduct)

Role of the Alkyne and Alkyl Chain

The structure of the side chain, encompassing the alkyne and the connecting alkyl tether, is a critical determinant of the reaction outcome. The length of the alkyl chain, for instance, dictates the size of the ring formed during intramolecular cyclization. While this compound is predisposed to form six-membered chromene rings via a 6-endo-dig cyclization, shorter or longer chains would lead to different heterocyclic systems.

Furthermore, substitution on the alkyne itself can influence reactivity. Terminal alkynes, as in the parent compound, are generally more reactive in many transition metal-catalyzed processes. The presence of a substituent on the terminal carbon of the alkyne can sterically hinder the approach of the catalyst and the internal nucleophile, potentially slowing down the reaction or favoring alternative pathways.

Catalyst and Reaction Condition Effects

The choice of catalyst and reaction conditions provides another layer of control over the reactivity and functional outcome of reactions involving this compound derivatives.

Transition Metal Catalysis: Gold, palladium, and iron catalysts are commonly employed to facilitate the cyclization of o-alkynylphenols. Gold catalysts, being highly alkynophilic, are particularly effective in activating the carbon-carbon triple bond towards nucleophilic attack. The choice of ligands on the metal center can also fine-tune the catalyst's activity and selectivity.

Base-Catalyzed Cyclization: In the absence of a transition metal, bases can be used to deprotonate the phenolic hydroxyl group, generating a phenoxide intermediate. This more potent nucleophile can then attack the alkyne in an intramolecular fashion. The strength and nature of the base can influence the reaction rate and efficiency.

The following table provides a comparison of different catalytic systems for the cyclization of a generic 2-alkynylphenol to a 2-substituted benzofuran, highlighting the impact of the catalyst on reaction efficiency.

CatalystSolventTemperature (°C)Time (h)Yield (%)
Cs₂CO₃ (10 mol%)CH₃CN801289
K₂CO₃ (10 mol%)CH₃CN802475
KOH (10 mol%)CH₃CN801882
DBU (10 mol%)CH₃CN802465
No CatalystCH₃CN8048No Reaction

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. hw.ac.uk By analyzing the chemical shifts, coupling patterns, and correlations, the connectivity of atoms can be unambiguously determined.

The ¹H NMR spectrum of 2-(But-3-yn-1-yl)phenol is expected to show distinct signals corresponding to the phenolic hydroxyl proton, the four aromatic protons, the two methylene (B1212753) (-CH₂-) groups of the butyl chain, and the terminal alkyne proton. The integration of these signals would correspond to a 1:4:4:1 ratio, respectively (or more specifically 1:1:1:1:1:2:2:1 if all aromatic protons are resolved).

The aromatic region (typically δ 6.7-7.2 ppm) would display a complex multiplet pattern due to the ortho-disubstitution. libretexts.org The electron-donating hydroxyl group and the electron-donating alkyl group influence the chemical shifts of the aromatic protons. The protons ortho and para to the hydroxyl group are expected to be shifted upfield compared to those meta to it.

The two methylene groups form an ethyl bridge (-CH₂-CH₂-) and are expected to appear as two distinct triplets due to coupling with each other. The benzylic methylene group (adjacent to the phenol (B47542) ring) would be deshielded and appear further downfield compared to the methylene group adjacent to the alkyne. The terminal alkyne proton typically appears as a triplet due to long-range coupling with the adjacent methylene protons. hw.ac.uk The phenolic -OH proton signal is often a broad singlet and its chemical shift can vary depending on solvent and concentration. libretexts.org

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H (alkyne) ~2.0 Triplet (t) ~2.7
-CH₂- (adjacent to alkyne) ~2.4 Triplet of triplets (tt) J ≈ 7.0, 2.7
-CH₂- (benzylic) ~2.8 Triplet (t) ~7.0
Ar-H 6.7 - 7.2 Multiplet (m) N/A

The proton-decoupled ¹³C NMR spectrum for this compound is predicted to display ten unique signals, corresponding to each carbon atom in the molecule. The chemical shifts provide confirmation of the different carbon environments (sp³, sp², and sp hybridized). huji.ac.il

The carbon attached to the hydroxyl group (C1) is expected to be the most downfield in the aromatic region (around 154 ppm). rsc.org The other aromatic carbons would appear in the typical range of 115-131 ppm. The two sp-hybridized carbons of the alkyne group are expected around 69 ppm (terminal CH) and 83 ppm (quaternary C). oregonstate.edu The two sp³-hybridized methylene carbons would be found in the upfield region of the spectrum. chemistrysteps.com

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C1 (C-OH) ~154
C2 (C-CH₂) ~128
C3, C4, C5, C6 (Ar-CH) 115 - 131
-CH₂- (benzylic) ~30
-CH₂- (adjacent to alkyne) ~20
-C≡ (quaternary) ~83

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments would differentiate the carbon signals based on the number of attached protons.

DEPT-90: Would show positive signals only for the four methine (CH) carbons of the aromatic ring and the terminal alkyne CH.

DEPT-135: Would display positive signals for the CH carbons (aromatic and alkyne) and negative signals for the two methylene (CH₂) carbons. Quaternary carbons (C1, C2, and the internal alkyne carbon) would be absent from both DEPT spectra.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would reveal proton-proton couplings. Key expected cross-peaks would confirm the connectivity of the side chain (between the two CH₂ groups) and the relationships between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. miamioh.edu It would definitively link the proton signals predicted in Table 1 with their corresponding carbon signals from Table 2, for instance, confirming which proton signal belongs to which specific aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing long-range (typically 2-3 bond) connectivity between protons and carbons, which helps piece together different fragments of the molecule. libretexts.org Key correlations would include:

The benzylic protons showing correlation to the aromatic carbons C1, C2, and C6, confirming the attachment point of the side chain.

The terminal alkyne proton showing correlations to the internal alkyne carbon (²J) and the adjacent methylene carbon (³J).

Protons on the aromatic ring showing correlations to neighboring carbons, helping to resolve their specific positions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule and to gain structural information from its fragmentation patterns. wikipedia.org

HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula. For this compound, the molecular formula is C₁₀H₁₀O.

Table 3: Predicted HRMS Data for this compound

Ion Formula Calculated Monoisotopic Mass (m/z)
[C₁₀H₁₀O + H]⁺ 147.08044
[C₁₀H₁₀O + Na]⁺ 169.06238

The experimentally observed mass would be compared to the calculated mass. A match within a very small tolerance (typically <5 ppm) would confirm the elemental composition C₁₀H₁₀O.

In electron ionization mass spectrometry (EI-MS), the molecular ion ([M]⁺˙) undergoes fragmentation, producing a unique pattern of fragment ions that serves as a molecular fingerprint. libretexts.org For this compound, the molecular ion peak is expected at m/z = 146.

Key fragmentation pathways for phenols often involve the stable aromatic ring. docbrown.infolibretexts.org The most characteristic fragmentation for this specific structure would likely be benzylic cleavage—the breaking of the bond between the first and second carbon of the side chain.

Benzylic Cleavage: Loss of a propargyl radical (•CH₂C≡CH) would lead to a highly stable hydroxybenzyl cation or a tropylium-like ion at m/z = 107 . This is often a very prominent peak in the spectra of such compounds.

Loss of CO: Phenols are known to lose carbon monoxide (CO, 28 Da) after initial rearrangements, which could lead to a fragment ion from the molecular ion. docbrown.info

Side Chain Fragmentation: Other fragmentations within the butynyl side chain could also occur.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/z Predicted Fragment Identity Fragmentation Pathway
146 [C₁₀H₁₀O]⁺˙ Molecular Ion (M⁺˙)
107 [C₇H₇O]⁺ M - C₃H₃ (Benzylic cleavage)

The analysis of these fragments would provide strong corroborating evidence for the proposed structure of this compound.

X-ray Crystallography

X-ray crystallography provides definitive, high-resolution three-dimensional structural information of a compound in its solid, crystalline state. uwaterloo.ca

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise arrangement of atoms within a molecule. uwaterloo.camdpi.com To perform this analysis, a suitable single crystal of this compound must first be grown. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced is measured and analyzed to generate an electron density map, from which a model of the crystal structure is built and refined. mdpi.com

For this compound, which is an achiral molecule, the analysis would confirm the connectivity and provide precise bond lengths, bond angles, and torsion angles. This data validates the planar structure of the phenol ring and the geometry of the butynyl side chain. While there are no chiral centers to determine absolute or relative stereochemistry, SCXRD would unambiguously confirm the compound's constitution, distinguishing it from any potential isomers.

Beyond the structure of a single molecule, SCXRD reveals how multiple molecules are arranged within the crystal lattice. This packing is governed by non-covalent supramolecular interactions. For this compound, several key interactions would be anticipated and analyzed.

Hydrogen Bonding: The phenolic hydroxyl (-OH) group is a strong hydrogen bond donor. It is expected to form intermolecular O-H···O hydrogen bonds with the hydroxyl group of an adjacent molecule, creating chains or more complex networks that are fundamental to the crystal's structure. nih.goviucr.org

Analysis of crystal structures of related substituted phenols, such as 2-acetyl-4-ethynylphenol, has shown the formation of infinite strands of molecules linked by C—H⋯O hydrogen bonds and further associated through C—H⋯π interactions. nih.goviucr.org Similar motifs would be expected in the crystal structure of this compound, dictating its solid-state architecture.

Interaction TypeDonorAcceptorTypical Distance
Hydrogen Bond Phenolic O-HPhenolic Oxygen~1.8 - 2.3 Å (H···O)
C-H...π Interaction Alkyne C-HPhenol π-system~2.5 - 2.9 Å (H···π centroid)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features. libretexts.orglibretexts.org

O-H Stretch: A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the phenolic O-H group. libretexts.org The broadness of this peak is a result of intermolecular hydrogen bonding in the sample. youtube.com

C≡C-H Stretch: A sharp, strong band should appear around 3300 cm⁻¹ corresponding to the stretching of the terminal alkyne C-H bond.

C-H (sp²) Stretch: Absorption bands for the aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹.

C-H (sp³) Stretch: Absorptions for the aliphatic C-H bonds in the butyl chain will appear just below 3000 cm⁻¹.

C≡C Stretch: A weak to medium intensity band for the alkyne C≡C triple bond stretch is expected in the 2100-2260 cm⁻¹ region. pressbooks.pub

C=C Stretch: Aromatic C=C ring stretching vibrations will produce characteristic peaks in the 1450-1600 cm⁻¹ region. pressbooks.pub

C-O Stretch: A strong band corresponding to the phenolic C-O stretching vibration should be present in the 1140-1230 cm⁻¹ range. libretexts.org

The unique combination of these absorption bands provides strong evidence for the presence of the hydroxyl, phenyl, and terminal butynyl moieties, thus confirming the structure of the molecule.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Phenol O-HStretch3200 - 3600Strong, Broad
Alkyne ≡C-HStretch~3300Strong, Sharp
Aromatic C-HStretch3000 - 3100Medium
Aliphatic C-HStretch2850 - 3000Medium
Alkyne C≡CStretch2100 - 2260Weak to Medium
Aromatic C=CStretch1450 - 1600Medium to Strong
Phenol C-OStretch1140 - 1230Strong

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, and oxygen) in a pure sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's proposed empirical formula, C₁₀H₁₀O. libretexts.org

For this compound, the theoretical composition is calculated as follows:

Molecular Weight = (10 * 12.011) + (10 * 1.008) + (1 * 15.999) = 146.19 g/mol

The experimental values obtained from combustion analysis must fall within a narrow margin of error (typically ±0.4%) of the theoretical values to validate the empirical formula and support the compound's purity.

ElementTheoretical Mass %Experimental Mass %
Carbon (C)82.16%(To be determined)
Hydrogen (H)6.89%(To be determined)
Oxygen (O)10.95%(To be determined)

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that is well-suited for studying organic molecules of this size. q-chem.comgithub.ioarxiv.org DFT calculations are employed to investigate the fundamental electronic structure and related properties of 2-(But-3-yn-1-yl)phenol.

Geometry Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For this compound, conformational flexibility arises primarily from rotation around the single bonds of the butynyl side chain and the orientation of the hydroxyl group.

A conformational analysis would typically involve systematically rotating the dihedral angles associated with the C(aryl)-C(alkyl) bond and the C-O bond of the hydroxyl group to map the potential energy surface. DFT methods, such as those employing the B3LYP functional with a basis set like 6-311++G(d,p), are used to calculate the energy of each conformation. researchgate.netwikipedia.org This process identifies the global minimum energy structure as well as other low-energy local minima. Studies on similar ortho-substituted phenols have shown that intramolecular interactions, such as weak hydrogen bonding between the hydroxyl proton and the π-system of the substituent, can influence conformational preference. nih.gov For this compound, an intramolecular interaction between the hydroxyl group and the alkyne's π-electron cloud is a key conformational factor to investigate.

Hypothetical Conformers for Analysis

Conformer Description of Key Dihedral Angle Expected Relative Stability
A Alkyne group oriented towards the hydroxyl group Potentially stabilized by O-H···π interaction
B Alkyne group oriented away from the hydroxyl group May be preferred to minimize steric hindrance

| C | Side chain oriented perpendicular to the phenyl ring | Likely a higher energy transition state |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT calculations are highly effective in predicting spectroscopic properties, which can aid in the structural elucidation of synthesized compounds. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with a DFT functional like B3LYP, is a standard approach for calculating nuclear magnetic resonance (NMR) chemical shifts. epa.gov

The predicted ¹H and ¹³C NMR chemical shifts for the optimized geometry of this compound can be compared with experimental data to confirm its structure. The calculations would provide distinct chemical shift values for the aromatic protons, the aliphatic protons of the side chain, the terminal alkyne proton, and the phenolic hydroxyl proton. Similarly, unique shifts would be predicted for each carbon atom, reflecting its specific electronic environment. Discrepancies between calculated and experimental values are often systematic and can be corrected using empirical scaling factors.

Expected ¹H NMR Chemical Shift Regions for this compound

Proton Type Approximate Expected Chemical Shift (ppm) Influencing Factors
Phenolic OH 4.5 - 8.0 Hydrogen bonding, solvent effects
Aromatic (C₆H₄) 6.5 - 7.5 Substitution pattern, electronic effects
Methylene (B1212753) (CH₂) 2.5 - 3.0 Proximity to aromatic ring and alkyne

Analysis of Electronic Properties (e.g., Frontier Molecular Orbitals, Electrostatic Potential)

Understanding the electronic properties of a molecule is key to predicting its reactivity. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). q-chem.combeilstein-journals.org The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). aps.org For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring, indicating that this moiety is the likely site for electrophilic attack. The LUMO is also anticipated to be distributed across the aromatic system. The energy gap between the HOMO and LUMO is an important indicator of molecular stability and reactivity. mdpi.com

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. In an MEP map of this compound, regions of negative potential (typically colored red) are expected around the oxygen atom and the π-systems of the aromatic ring and alkyne, highlighting these as sites for electrophilic interaction. Regions of positive potential (blue) would be found around the hydroxyl proton, indicating its acidic nature. researchgate.net

Molecular Dynamics Simulations

While DFT calculations are excellent for studying static properties of a single molecule, molecular dynamics (MD) simulations are used to investigate the behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

For this compound, MD simulations could be employed to study its dynamic behavior in different environments. For instance, a simulation in a box of water molecules could reveal detailed information about its solvation structure and the specific hydrogen bonding interactions with the solvent. While large-scale MD simulations are more common for complex systems like phenolic resins or biomolecules, they can provide insights into the conformational dynamics and intermolecular interactions of smaller molecules that are not accessible from static calculations. acs.org

Reaction Mechanism Studies through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. The ortho-alkynyl phenol structure of this compound makes it a candidate for intramolecular cyclization reactions. rsc.org

For example, a computational study could explore the mechanism of a potential acid-catalyzed or metal-catalyzed intramolecular hydroalkoxylation, where the phenolic hydroxyl group attacks the alkyne to form a five- or six-membered oxygen-containing ring. DFT calculations would be used to locate the structures of the reactants, intermediates, transition states, and products along the reaction pathway. The calculated energy barriers for each step would help determine the reaction's feasibility and predict the most likely reaction mechanism. rsc.org Such studies have been performed on similar systems to understand reactivity, such as the reaction of phenol with formaldehyde. usda.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Properties

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the properties of chemicals based on their molecular structure. The method involves building a mathematical model that correlates calculated molecular descriptors with an experimentally measured property. nih.govnih.govchemconsai.com

A QSPR study involving this compound would typically include a series of related phenol derivatives. For each molecule in the series, a variety of molecular descriptors would be calculated, including:

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, atomic charges.

Topological Descriptors: Molecular connectivity indices, shape indices.

Quantum Chemical Descriptors: Hardness, chemical potential, electrophilicity index. nih.gov

These descriptors would then be used to build a regression model to predict a specific property, such as antioxidant activity, toxicity, or boiling point. mdpi.comfrontiersin.org Although a QSPR model cannot be built for a single compound, this compound could be included in a larger dataset of phenols to help develop a predictive model for this class of compounds.

Table of Mentioned Compounds

Compound Name

Emerging Applications in Materials Science and Advanced Organic Synthesis

Building Blocks for Complex Organic Molecules

The bifunctional nature of 2-(But-3-yn-1-yl)phenol makes it a valuable precursor in the synthesis of a variety of organic compounds. The presence of both a phenol (B47542) and a terminal alkyne allows for selective transformations at either functional group, or tandem reactions involving both.

The terminal alkyne and the phenolic hydroxyl group in this compound are key to its role in synthesizing fine chemicals. The phenolic hydroxyl group can direct ortho-lithiation or undergo O-alkylation, while the alkyne can participate in various coupling reactions, such as Sonogashira, Glaser, and click reactions, or undergo hydration and hydrohalogenation.

A significant application of similar ortho-alkynyl phenols is in the synthesis of heterocyclic compounds. Through intramolecular cyclization, this compound can be converted into valuable heterocyclic scaffolds. For instance, intramolecular hydroalkoxylation, a reaction catalyzed by various transition metals, can lead to the formation of a five-membered dihydrofuran ring fused to the benzene (B151609) ring, yielding 2-methyl-2,3-dihydrobenzofuran escholarship.orgorganic-chemistry.orgnih.gov. This transformation is a powerful tool for creating complex molecular architectures from simple starting materials. Palladium-catalyzed cyclization reactions of similar substrates have also been shown to be effective in forming benzofuran (B130515) derivatives acs.orgvu.nljst.go.jpmdpi.com.

The reactivity of the butynyl side chain also allows for its transformation into other functional groups. For example, hydration of the terminal alkyne would yield a ketone, while reduction can produce the corresponding alkene or alkane, further expanding the range of accessible fine chemicals and intermediates.

Table 1: Potential Fine Chemicals Synthesized from this compound

Starting Material Reaction Type Product Significance
This compound Intramolecular Hydroalkoxylation 2-methyl-2,3-dihydrobenzofuran Core structure in various natural products and pharmaceuticals.
This compound Sonogashira Coupling Aryl-substituted alkynylphenol Intermediate for liquid crystals and conjugated materials.
This compound Click Chemistry (with azides) Triazole-functionalized phenol Building block for medicinal chemistry and materials science.
This compound Hydration 4-(2-hydroxyphenyl)butan-2-one Fragrance and flavor intermediate.

The dual functionality of this compound also makes it an attractive precursor for the synthesis of advanced monomers and polymers. The phenolic hydroxyl group can be functionalized to introduce polymerizable groups, such as acrylates or epoxides. Alternatively, the terminal alkyne can undergo polymerization through various mechanisms, including metathesis and radical polymerization, to create polymers with unique properties.

The presence of the butynyl group can lead to the formation of thermosetting resins. Upon heating, the alkyne can undergo thermal crosslinking reactions, leading to the formation of a rigid, three-dimensional polymer network. This property is particularly valuable in the development of high-performance adhesives, coatings, and composite materials. Phenolic resins, in general, are known for their excellent thermal stability, and the incorporation of the reactive alkyne functionality can allow for curing without the release of volatile byproducts, which is a significant advantage over traditional phenol-formaldehyde resins uobasrah.edu.iqncsu.educnrs.frgoogle.com.

Furthermore, the modification of the phenolic hydroxyl group can yield a variety of monomers. For example, esterification with acrylic acid would produce a monomer that can be polymerized to create a side-chain functionalized polymer with potential applications in coatings and adhesives. Epoxidation of the phenol followed by reaction with a curing agent could lead to the formation of epoxy resins with enhanced thermal and mechanical properties.

Integration into High-Performance Materials

The structural features of this compound make it a promising candidate for integration into high-performance materials, where its reactive functionalities can contribute to enhanced thermal stability, mechanical strength, and tailored properties.

Reactive oligomers are low molecular weight polymers that contain reactive functional groups, allowing them to be further cured into a crosslinked network. This compound can be used to synthesize such oligomers where the alkyne group provides the site for crosslinking. These oligomers would be expected to have low viscosity, making them easy to process, and upon curing, they would form a highly crosslinked network with excellent thermal and mechanical properties. The aromatic phenol backbone would contribute to the thermal stability, while the crosslinking of the butynyl chains would lead to a rigid and strong material harvard.eduresearchgate.netresearchgate.netnih.govscielo.org.pe.

The curing of these oligomers can be initiated by heat or with the use of a catalyst, providing control over the curing process. The resulting thermoset would likely exhibit a high glass transition temperature (Tg) and good dimensional stability, making it suitable for applications in aerospace, electronics, and automotive industries where materials are exposed to harsh conditions.

Table 2: Predicted Properties of Cured Resins from this compound-based Oligomers

Property Predicted Characteristic Rationale
Glass Transition Temperature (Tg) High Aromatic backbone and high crosslink density.
Thermal Stability Excellent Phenolic structure and stable crosslinked network.
Mechanical Strength High Rigid, three-dimensional network formed upon curing.
Solvent Resistance Good Covalently crosslinked structure limits solvent penetration.
Dielectric Constant Low Potential for low polarity in the cured state.

Beyond its role in forming the primary polymer backbone, this compound can be incorporated as a comonomer or an additive to impart specific functionalities to existing polymer systems. Its phenolic hydroxyl group can improve adhesion to various substrates and can also act as an antioxidant, protecting the polymer from degradation.

The terminal alkyne group can be utilized for post-polymerization modification. For instance, a polymer containing pendant this compound units can be further functionalized through click chemistry, allowing for the attachment of a wide range of molecules with specific properties, such as fluorescent dyes, bioactive molecules, or flame retardants. This approach offers a versatile platform for the creation of functional polymers with tailored properties for specific applications.

In the context of phenolic resins, replacing a portion of traditional phenol with this compound could introduce a thermally curable functionality, potentially lowering the curing temperature or eliminating the need for formaldehyde, leading to more environmentally friendly resin systems mdpi.com.

Molecular Linkers and Scaffolds for Coordination Polymers and Porous Framework Structures

The ability of the phenolic hydroxyl group to coordinate with metal ions, combined with the rigid butynyl side chain, makes this compound a potential building block for the construction of coordination polymers and porous framework structures like metal-organic frameworks (MOFs) and porous organic polymers (POPs) nih.govunl.edunih.govmdpi.comnih.govresearchgate.netmdpi.com.

In these materials, the this compound molecule could act as a linker, connecting metal centers to form extended one-, two-, or three-dimensional networks. The porosity and functionality of these materials could be tuned by the choice of the metal ion and by modifying the organic linker. For instance, the terminal alkyne could be functionalized prior to or after the formation of the framework to introduce specific binding sites or catalytic centers mdpi.comresearchgate.netnih.govrsc.org.

The resulting porous materials could have applications in gas storage and separation, catalysis, and sensing. The phenolic groups within the framework could provide sites for selective gas adsorption, while the defined pore structure could be utilized for size-selective catalysis. While the direct use of this compound in this context is an area for future research, the principles of coordination chemistry and the synthesis of porous polymers from functionalized aromatic compounds suggest its significant potential bioforumconf.commdpi.com.

Lack of Specific Research Findings on this compound in Chemical Probe Development

The terminal alkyne group present in this compound makes it a theoretical candidate for use as a functional handle in "click chemistry," a set of biocompatible reactions widely employed in the development of chemical probes. This functionality would allow for its conjugation to reporter molecules, such as fluorophores or affinity tags, which are essential for visualizing and isolating biological targets.

Activity-based protein profiling (ABPP) is a powerful strategy that utilizes chemical probes to study enzyme function directly in complex biological systems. These probes typically consist of a reactive group that covalently binds to the active site of an enzyme, a reporter tag for detection, and a linker. The butynyl group of this compound could potentially serve as a component of the linker or as a point of attachment for a reporter tag after the probe has bound to its target.

However, the scientific literature does not currently provide specific examples of probes that have been synthesized using a this compound scaffold. Consequently, there are no detailed research findings or data tables to present regarding its specific applications in areas such as:

Bioorthogonal Labeling: While the principles of using terminal alkynes for copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions are well-established, there is no specific data on the reaction kinetics, efficiency, or biocompatibility of probes derived from this compound.

Fluorescent Probes: The synthesis of fluorescent probes for biological imaging often involves the conjugation of a fluorophore to a targeting molecule. There are no published studies detailing the synthesis or characterization of fluorescent probes that incorporate the this compound moiety.

Photoaffinity Probes: These probes are used to map biomolecular interactions by forming a covalent bond with their target upon photoactivation. The development of such probes requires careful design of the photoreactive group and the linker, and there is no information available on the use of this compound in this context.

Research Challenges and Future Directions

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge lies in creating synthetic pathways to 2-(but-3-yn-1-yl)phenol and its derivatives that are not only efficient but also environmentally benign. The focus is on minimizing waste, avoiding hazardous materials, and improving atom economy.

Metal-Free and Solvent-Free Reaction Conditions

The development of metal-free and solvent-free synthetic routes is a significant goal in green chemistry. While many cyclization and coupling reactions involving ortho-alkynylphenols rely on transition metals, research is shifting towards alternatives to mitigate the costs, toxicity, and contamination associated with these catalysts. researchgate.netacs.orgmdpi.com

Metal-Free Catalysis: Recent advancements have demonstrated the feasibility of metal-free intramolecular cyclization of ortho-alkynylphenols. For instance, the use of Selectfluor in combination with triflic acid can promote the cycloisomerization to form benzofuranones. researchgate.net Similarly, iodine-catalyzed reactions have been developed for the synthesis of quinolines from related anilines, suggesting a potential pathway for oxygen-containing heterocycles. mdpi.com Another approach involves oxidative nucleophilic cyclization, where a hypervalent iodine reagent like PhI(OAc)2 mediates the reaction, avoiding the need for metal catalysts. acs.org These methods offer a promising direction for cleaner syntheses.

Solvent-Free Synthesis: Solvent-free, or solid-state, reactions represent another cornerstone of sustainable synthesis. rsc.orgacgpubs.org Mechanochemical methods, which use mechanical force (e.g., ball milling) to initiate reactions, have successfully been used for various organic transformations and could be adapted for reactions involving this compound. rsc.orgacgpubs.org These techniques can lead to higher yields, shorter reaction times, and a significant reduction in solvent waste. amanote.com The challenge is to adapt these solvent-free conditions to the specific reactivity of ortho-alkynylphenols.

ApproachCatalyst/ReagentAdvantagesPotential Application for this compound
Metal-Free Cyclization Selectfluor/TfOH researchgate.netAvoids transition metal contamination.Synthesis of benzofuranone derivatives.
Metal-Free Cyclization PhI(OAc)2 acs.orgMild conditions, high efficiency.Synthesis of functionalized heterocycles.
Solvent-Free Reaction Mechanochemistry (Ball Milling) rsc.orgReduced waste, faster reactions, high yields.Condensation and cyclization reactions.
Solvent-Free Catalysis K4[Fe(CN)6] (grinding) acgpubs.orgInexpensive, green catalyst, simple procedure.Synthesis of imidazole (B134444) and benzimidazole (B57391) analogues.

Enantioselective and Diastereoselective Synthesis

Controlling stereochemistry is crucial for creating complex molecules with specific biological activities or material properties. Future research must focus on developing enantioselective and diastereoselective methods for reactions involving this compound.

Enantioselective Synthesis: Achieving high enantioselectivity often requires the use of chiral catalysts. Chiral Brønsted acids, for example, have been successfully employed in the enantioselective Friedel-Crafts reaction of ortho-alkynylnaphthols to generate axially chiral styrenes. researchgate.net This strategy could be adapted to this compound to create chiral products through reactions at the alkyne or the phenolic ring. The development of novel chiral ligands for metal catalysts or new organocatalysts is a key area of future work. nih.govresearchgate.net

Diastereoselective Synthesis: Many cascade reactions involving ortho-alkynylphenols can generate multiple stereocenters. Controlling the relative configuration of these centers is a significant challenge. For example, [4+2] annulation reactions using derivatives of ortho-substituted phenols have been shown to proceed with high diastereoselectivity. frontiersin.org Future efforts will aim to develop new catalytic systems that can predictably control the diastereomeric outcome of cycloadditions and other cascade reactions starting from this compound.

Exploration of Novel Reactivity Patterns and Cascade Reactions

The unique juxtaposition of the phenol (B47542) and alkyne functionalities in this compound allows for a rich array of possible transformations, particularly cascade reactions where multiple bonds are formed in a single operation.

The exploration of novel reactivity is a major frontier. While the cyclization to form benzofurans is well-established, other reaction pathways remain less explored. researchgate.netmdpi.com For example, dual photoredox and gold catalysis has been used for the arylative cyclization of ortho-alkynylphenols with aryldiazonium salts. researchgate.net Another innovative strategy involves a Mn(OAc)₃-mediated cascade that includes cycloannulation and a unique sulfonyl migration to produce chromene derivatives. acs.org

Future work will focus on designing new cascade reactions initiated by various stimuli, such as light (photocatalysis) or electricity (electrochemistry). nih.govresearchgate.net Photoinduced cascades involving related 2-allylphenols have been shown to produce dihydrobenzofurans through a radical pathway, suggesting that similar light-driven reactions could be developed for this compound. nih.govresearchgate.net The goal is to construct complex molecular architectures efficiently from this simple starting material. nih.govnih.gov

Rational Design of Derivatives with Tailored Chemical Properties

A significant area of future research is the rational design of derivatives of this compound to create molecules with specific, predictable properties for applications in materials science, medicinal chemistry, and catalysis. nih.gov

This involves modifying the core structure by introducing various functional groups onto the aromatic ring, the alkyl chain, or the terminal alkyne. For example, adding electron-withdrawing or electron-donating groups to the phenol ring can tune its electronic properties and reactivity. cmu.edu The design of novel 2,6-disubstituted phenol derivatives has been explored for developing general anesthetics with improved profiles, showcasing how systematic structural modification can lead to enhanced function. nih.gov By applying similar principles, derivatives of this compound could be designed as building blocks for polymers, molecular sensors, or biologically active compounds.

Advanced Characterization Techniques for In Situ Monitoring of Reactions

Understanding the mechanism of a chemical reaction is key to optimizing it. A major challenge is the detection and characterization of transient intermediates that exist for only fractions of a second. Advanced in situ monitoring techniques allow chemists to observe reactions as they happen in real-time. spectroscopyonline.commt.com

Future research will increasingly employ these techniques to study transformations of this compound. nih.gov

In Situ Spectroscopy: Techniques like Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy can provide real-time structural information about reactants, products, and intermediates directly in the reaction vessel. spectroscopyonline.comresearchgate.net

In Situ Mass Spectrometry: This allows for the direct sampling and analysis of reaction mixtures to identify intermediates and products by their mass-to-charge ratio, providing valuable kinetic and mechanistic data. ccspublishing.org.cn

By combining these techniques, researchers can build a complete picture of the reaction pathway, identify rate-determining steps, and uncover unexpected side reactions, leading to more rational reaction design and optimization. nih.gov

TechniqueInformation GainedApplication to this compound Reactions
FTIR/Raman Spectroscopy spectroscopyonline.comReal-time functional group changes, reaction kinetics.Monitoring the consumption of the alkyne and hydroxyl groups during cyclization.
In Situ NMR researchgate.netDetailed structural information on intermediates.Identifying transient species in cascade reactions.
In Situ Mass Spectrometry ccspublishing.org.cnMolecular weight of intermediates and products, reaction progress.Detecting short-lived intermediates in photocatalytic cycles.

Computational Chemistry for Predictive Design and Mechanistic Insights

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for modern chemical research. It allows for the theoretical investigation of reaction mechanisms, the prediction of reactivity, and the rational design of new molecules and catalysts. researchgate.netrsc.org

For this compound, DFT calculations can be used to:

Elucidate Reaction Mechanisms: Computational studies can map out the entire energy landscape of a reaction, identifying transition states and intermediates. This has been applied to understand the oxidative nucleophilic cyclization of related ortho-alkynylanilines. acs.org Such insights can explain observed selectivity and guide the development of more efficient reactions. researchgate.net

Predict Reactivity and Selectivity: By calculating the energies of different possible reaction pathways, computational models can predict which products are most likely to form under specific conditions. dntb.gov.ua This predictive power can save significant experimental time and resources.

Design Novel Catalysts and Substrates: DFT can be used to model the interaction between a substrate like this compound and a catalyst, helping to design new catalysts with enhanced activity and selectivity. rsc.org It can also predict how modifying the structure of the starting material will affect its reactivity.

The synergy between computational prediction and experimental validation is a powerful paradigm that will undoubtedly accelerate future research into the chemistry of this compound and its derivatives.

Q & A

Q. What are the optimal synthetic routes for 2-(But-3-yn-1-yl)phenol, and how can reaction conditions be optimized?

The synthesis of this compound can be achieved via Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl halide. Key parameters include:

  • Catalyst system : Pd(PPh₃)₄/CuI in an amine base (e.g., triethylamine) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency.
  • Temperature : Mild heating (60–80°C) balances yield and side-product formation.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Optimize by varying catalyst loading (1–5 mol%) and reaction time (12–24 hours). Monitor progress via TLC or GC-MS.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

  • ¹H/¹³C NMR : Identify phenolic -OH (δ ~5–6 ppm) and alkyne protons (δ ~2–3 ppm). The alkyne carbon appears at δ ~70–85 ppm in ¹³C NMR .
  • IR Spectroscopy : Confirm alkyne C≡C stretch (~2100–2260 cm⁻¹) and phenolic O-H stretch (~3200–3600 cm⁻¹).
  • Mass Spectrometry (MS) : Use HRMS to verify molecular ion [M+H]⁺ and fragmentation patterns. Cross-validate with X-ray crystallography for structural confirmation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Waste Management : Segregate chemical waste in labeled containers for professional disposal.
  • Emergency Measures : In case of skin contact, rinse with water for 15 minutes and seek medical attention. Maintain SDS documentation onsite .

Advanced Research Questions

Q. How can contradictions between computational and experimental structural data (e.g., bond lengths, angles) be resolved?

Discrepancies often arise from differences in theoretical models (e.g., DFT approximations) versus experimental conditions. To resolve:

  • Refine X-ray crystallographic data using SHELXL, adjusting parameters like thermal displacement and occupancy .
  • Compare computed (e.g., Gaussian/B3LYP) and experimental bond lengths. If deviations exceed 0.02 Å, re-examine crystallographic data for twinning or disorder .
  • Validate via Hirshfeld surface analysis to assess intermolecular interactions influencing the crystal structure .

Q. What experimental designs are suitable for studying the reactivity of this compound under varying catalytic conditions?

  • Catalytic Screening : Test transition-metal catalysts (Pd, Cu, Ni) for alkyne functionalization (e.g., cycloadditions).
  • Kinetic Studies : Use in situ FTIR or NMR to monitor reaction rates. Vary temperature (25–100°C) and pressure (1–5 atm for hydrogenation).
  • Mechanistic Probes : Introduce radical scavengers (e.g., TEMPO) or isotopic labeling (¹³C-alkyne) to identify intermediates .

Q. How can complex NMR splitting patterns (e.g., from alkyne-proton coupling) be analyzed to confirm regiochemistry?

  • 2D NMR Techniques : Utilize HSQC to correlate alkyne protons with carbons. NOESY can detect spatial proximity between the alkyne and aromatic protons .
  • Simulation Tools : Employ software like MestReNova to simulate splitting patterns based on coupling constants (J ≈ 2–4 Hz for vicinal protons).
  • Decoupling Experiments : Irradiate specific protons to simplify spectra and assign peaks unambiguously.

Methodological Resources

  • Crystallography : Use SHELX (SHELXL for refinement, SHELXD for phase solution) and WinGX/ORTEP for visualization .
  • Data Analysis : Leverage Gaussian for DFT calculations and Mercury for crystal packing analysis.
  • Safety Compliance : Follow guidelines from Safety Data Sheets (SDS) for phenol derivatives .

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